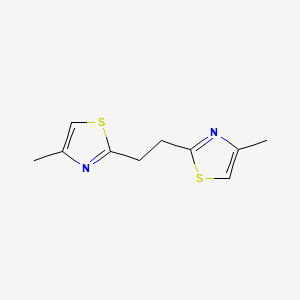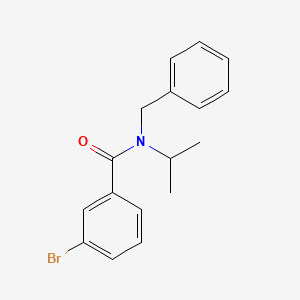
N-(4-methyl-3-nitrophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-nitrophenyl)nicotinamide (MNPN) is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPN is a yellow crystalline powder that has a molecular formula of C13H10N4O3 and a molecular weight of 274.24 g/mol.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)nicotinamide is not fully understood. However, it is believed that N-(4-methyl-3-nitrophenyl)nicotinamide inhibits the growth of bacteria and fungi by disrupting the cell membrane. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have biochemical and physiological effects. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the activity of lactate dehydrogenase, an enzyme that is involved in the conversion of lactate to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to decrease the activity of alanine transaminase, an enzyme that is involved in the conversion of alanine to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the levels of reactive oxygen species (ROS) in cells.
Advantages and Limitations for Lab Experiments
N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide is a stable compound that can be easily synthesized. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties, making it a versatile compound for various applications. However, N-(4-methyl-3-nitrophenyl)nicotinamide has some limitations, including its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for N-(4-methyl-3-nitrophenyl)nicotinamide research. N-(4-methyl-3-nitrophenyl)nicotinamide can be further studied for its potential applications in the treatment of bacterial and fungal infections. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in cancer therapy. Future research can also focus on improving the solubility and reducing the toxicity of N-(4-methyl-3-nitrophenyl)nicotinamide. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(4-methyl-3-nitrophenyl)nicotinamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide has several future directions for research, including its potential applications in the treatment of bacterial and fungal infections, cancer therapy, and other fields. Further research on N-(4-methyl-3-nitrophenyl)nicotinamide can lead to the development of new treatments and applications.
Synthesis Methods
N-(4-methyl-3-nitrophenyl)nicotinamide can be synthesized through a multistep reaction process. The synthesis process involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The 4-methyl-3-nitrobenzoyl chloride is then reacted with nicotinamide in the presence of triethylamine to form N-(4-methyl-3-nitrophenyl)nicotinamide.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)nicotinamide has been extensively studied for its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-5-11(7-12(9)16(18)19)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDYTNVKLYRPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)

![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)

![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)